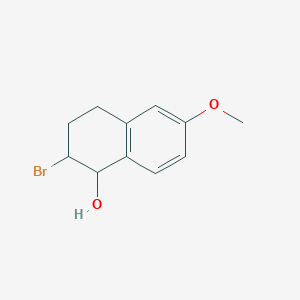![molecular formula C13H18N4O2 B2930431 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380167-32-6](/img/structure/B2930431.png)
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of oxazolidinones and has been the subject of many scientific studies.
Mecanismo De Acción
The mechanism of action of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and thus inhibiting translation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one have been studied extensively. This compound has been shown to have low toxicity and is well-tolerated in animal models. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one in lab experiments include its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further studies to evaluate its efficacy against different bacterial strains and the potential for the development of resistance.
Direcciones Futuras
There are several future directions for the research on 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. These include the evaluation of its efficacy against other bacterial strains, the development of new derivatives with improved activity, and the investigation of its potential use in combination therapy for the treatment of bacterial infections. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as cancer and viral infections.
In conclusion, 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a promising compound with potential therapeutic properties. Its antibacterial activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development. Future studies should focus on exploring its efficacy against different bacterial strains and its potential use in combination therapy for the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves the reaction of 5,6-dimethyl-4-pyrimidinylamine with 3-(bromomethyl)pyrrolidine followed by cyclization with ethyl chloroformate. The final product is obtained by the addition of sodium hydroxide.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one have been investigated in various scientific studies. It has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propiedades
IUPAC Name |
3-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-9-10(2)14-8-15-12(9)16-4-3-11(7-16)17-5-6-19-13(17)18/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCPICWKYCTLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)N3CCOC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)


![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)